molecular formula C8H6Br2F2 B1508448 2,3-Bis-bromomethyl-1,4-difluorobenzene

2,3-Bis-bromomethyl-1,4-difluorobenzene

Cat. No.: B1508448
M. Wt: 299.94 g/mol
InChI Key: LLDRGWSZEFZZEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Bis-bromomethyl-1,4-difluorobenzene (C₈H₆Br₂F₂) is a halogenated aromatic compound featuring two bromomethyl (-CH₂Br) groups at positions 2 and 3 and fluorine atoms at positions 1 and 3. This structure confers unique reactivity, particularly in nucleophilic substitution and cross-coupling reactions, making it valuable in organic synthesis, polymer chemistry, and materials science.

Properties

Molecular Formula

C8H6Br2F2

Molecular Weight

299.94 g/mol

IUPAC Name

2,3-bis(bromomethyl)-1,4-difluorobenzene

InChI

InChI=1S/C8H6Br2F2/c9-3-5-6(4-10)8(12)2-1-7(5)11/h1-2H,3-4H2

InChI Key

LLDRGWSZEFZZEF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1F)CBr)CBr)F

Origin of Product

United States

Comparison with Similar Compounds

Reactivity and Electronic Effects

  • Bromomethyl vs. Bromine Substituents : The bromomethyl groups in this compound enhance its electrophilicity compared to 2,3-Dibromo-1,4-difluorobenzene. The -CH₂Br groups act as better leaving groups, facilitating nucleophilic substitution (e.g., Suzuki coupling) .
  • Fluorine Positioning : Fluorine atoms at positions 1 and 4 exert strong electron-withdrawing effects, stabilizing the aromatic ring and directing further substitutions to meta/para positions. This contrasts with 1,5-Dibromo-2,4-difluorobenzene, where fluorine at 2 and 4 positions creates distinct electronic environments .

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